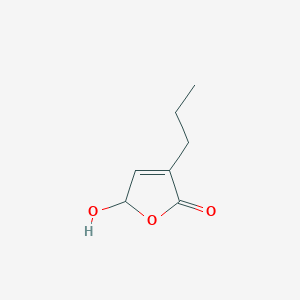

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one

Description

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-hydroxy-4-propyl-2H-furan-5-one |

InChI |

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,6,8H,2-3H2,1H3 |

InChI Key |

IOXFJGKIPHFQML-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(OC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. For instance, the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium can yield hydroxyfuranones . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production methods for 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various furanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one, a compound with a unique chemical structure, has garnered attention in the scientific community due to its potential biological activities. This article delves into its antimicrobial properties, anticancer effects, and other relevant biological activities supported by case studies and research findings.

Chemical Structure and Properties

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one is characterized by its dihydrofuran ring and hydroxyl group, which contribute to its reactivity and biological interactions. Its molecular formula is , and it is classified under the category of furanones.

1. Antimicrobial Properties

Research indicates that 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

2. Anticancer Effects

The anticancer properties of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one have been explored through various studies. Notably, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, revealing a significant reduction in bacterial load in treated samples compared to controls. This study underscores the potential application of this compound in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

Another research investigation focused on the effects of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one on various cancer cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent apoptosis. This mechanism suggests that the compound could be further developed as an adjunct therapy for cancer treatment .

The biological activity of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative damage in microbial and cancer cells.

- Cell Cycle Modulation : By interfering with cell cycle progression, the compound can induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.